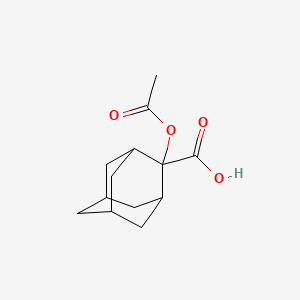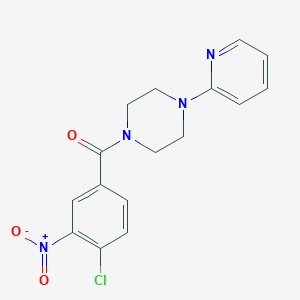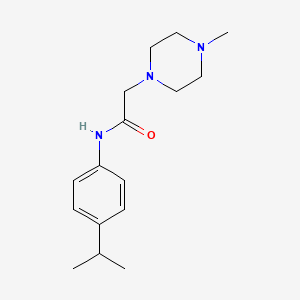
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide, also known as CTM-TC, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiosemicarbazone derivatives, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
This compound has been found to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways and the induction of apoptosis. It may also affect the expression of genes involved in cell cycle regulation and DNA repair. In addition, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against a variety of cancer cell lines, and has been shown to be effective in animal models of cancer. However, it also has some limitations. It may exhibit toxicity to normal cells, and its mechanism of action is not fully understood. Further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential use in combination with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isothiocyanate with 4-thiomorpholinylacetylhydrazine in the presence of a base. The resulting product is then treated with carbon disulfide to form the corresponding dithiocarbazate, which is subsequently converted to this compound by reaction with hydrazine hydrate.
Applications De Recherche Scientifique
N-cyclohexyl-2-(4-thiomorpholinylacetyl)hydrazinecarbothioamide has been investigated for its potential use as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of tumor xenografts in animal models.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(2-thiomorpholin-4-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4OS2/c18-12(10-17-6-8-20-9-7-17)15-16-13(19)14-11-4-2-1-3-5-11/h11H,1-10H2,(H,15,18)(H2,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKARGJDXMXQSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)

![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)
![(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)

![4-{3-[(imino{2-[1-(2-thienyl)ethylidene]hydrazino}methyl)thio]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5811965.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)





![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)
![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)